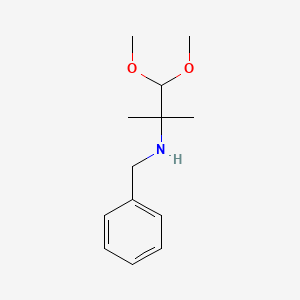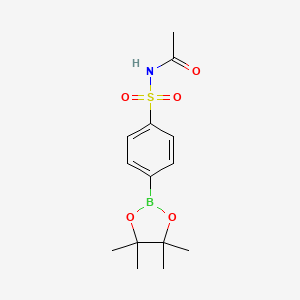
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the diazirine ring, followed by its attachment to the amino acid backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, especially under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various solvents to facilitate the reactions. UV light is often used to activate the diazirine ring for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can result in covalently bonded complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Helps in identifying protein-protein interactions by forming covalent bonds with amino acid residues.
Industry: Utilized in the development of advanced materials and biochemical sensors.
Wirkmechanismus
The mechanism of action of this compound involves the activation of the diazirine ring under UV light, leading to the formation of a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins, thereby enabling the study of molecular interactions and pathways. The molecular targets often include amino acid residues like lysine, arginine, and histidine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for similar photo-crosslinking applications.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Used for immobilizing protein targets onto surfaces.
Uniqueness
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its specific amino acid backbone, which provides additional functional groups for further chemical modifications and applications. This makes it more versatile compared to other diazirine-containing compounds.
Eigenschaften
Molekularformel |
C12H23ClN4O4 |
|---|---|
Molekulargewicht |
322.79 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H22N4O4.ClH/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18;/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18);1H/t9-;/m0./s1 |
InChI-Schlüssel |
ZPSALBKECPJERM-FVGYRXGTSA-N |
Isomerische SMILES |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


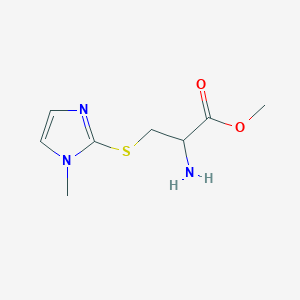

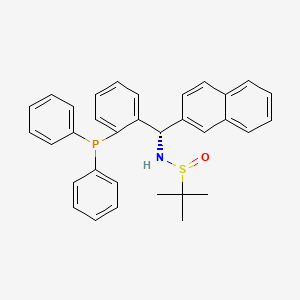
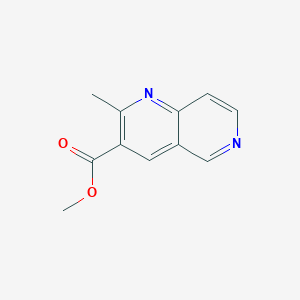
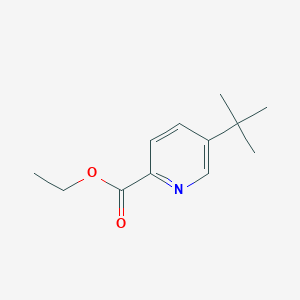

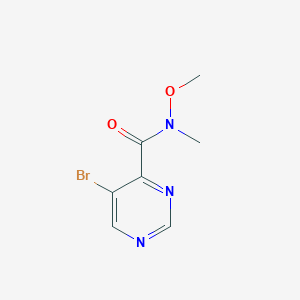

![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)

